Ethyl 5-methyl-3-oxohexanoate
Description
Contextualization within Beta-Ketoester Chemistry
Ethyl 5-methyl-3-oxohexanoate, with the chemical formula C9H16O3, belongs to the class of compounds known as beta-ketoesters. nih.gov This classification is due to the presence of a ketone functional group at the beta position (the third carbon atom) relative to the ester group. smolecule.com This structural arrangement imparts unique reactivity to the molecule, making it a valuable tool for chemists. The general structure of beta-ketoesters allows them to exist in equilibrium with their enol or enolate forms, a key feature that underpins their synthetic utility.
Significance as a Reactive Intermediate and Building Block in Organic Synthesis
The true value of this compound lies in its versatility as a reactive intermediate and a foundational building block in the synthesis of more complex organic molecules. Its functional groups—the ketone and the ester—are sites for a variety of chemical transformations. smolecule.com
One of the key reactions involving beta-ketoesters is their use in condensation reactions. For example, they can undergo reactions to form more complex carbon skeletons. Furthermore, the ketone group can be reduced to a hydroxyl group, and the ester group can be hydrolyzed to a carboxylic acid, opening up pathways to different classes of compounds. smolecule.com
A notable application of this compound is in the synthesis of pharmaceutical intermediates. For instance, it has been utilized in the preparation of analogs of (dichloropyridinyl)(isopropyldimethypyrazolopyridinylmethyl)cyanoguanidine, which act as S1PR2 antagonists. It is also a precursor in a synthetic route to pregabalin, a drug used to treat a variety of conditions. In this process, 4-methyl-2-pentanone (B128772) is reacted with sodium hydride and diethyl carbonate to produce this compound. google.com This intermediate then undergoes a series of reactions including reduction, conversion to a bromohexanoate, reaction with nitromethane, saponification, and reduction of the nitro group to ultimately yield pregabalin. google.com
The synthesis of this compound itself can be achieved through various methods. One common approach involves the reaction of ethyl acetoacetate (B1235776) with an appropriate alkylating agent. A specific synthesis involves boiling ethyl acetoacetate and pyrrolidine (B122466) in toluene (B28343), followed by reaction with sodium amide in liquid ammonia (B1221849) and subsequent addition of isopropyl iodide. prepchem.com After a series of workup steps including hydrolysis with hydrochloric acid, this compound is obtained. prepchem.com
Overview of Research Trajectories and Academic Relevance
The academic relevance of this compound is demonstrated by its frequent appearance in scientific literature and its use in various research applications. Beyond pharmaceuticals, it serves as an intermediate in the synthesis of diverse organic compounds. chemimpex.com Its applications extend to the flavor and fragrance industry, where its fruity aroma is a desirable characteristic. chemimpex.comcymitquimica.com
Research continues to explore the potential of this and related beta-ketoesters. For example, studies have investigated the use of its derivatives in medicinal chemistry. The chlorinated analog, ethyl 2-chloro-5-methyl-3-oxohexanoate, is a significant intermediate for pharmaceutical and agrochemical applications due to the reactivity imparted by the chlorine atom and the ketone group. This highlights the broader interest in how modifications to the basic this compound structure can lead to compounds with specific and useful properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-12-9(11)6-8(10)5-7(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVGQABNHXEIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187643 | |
| Record name | Ethyl 5-methyl-3-oxohexanoate | |
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Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34036-16-3 | |
| Record name | Hexanoic acid, 5-methyl-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
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| Record name | Ethyl 5-methyl-3-oxohexanoate | |
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| Record name | Ethyl 5-methyl-3-oxohexanoate | |
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| Record name | Ethyl 5-methyl-3-oxohexanoate | |
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| Record name | ETHYL 5-METHYL-3-OXOHEXANOATE | |
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Synthetic Methodologies and Reaction Pathways for Ethyl 5 Methyl 3 Oxohexanoate
Classical Synthetic Routes and Optimization
The synthesis of ethyl 5-methyl-3-oxohexanoate has been approached through several established methods in organic chemistry. These routes often leverage the reactivity of active methylene (B1212753) compounds like ethyl acetoacetate (B1235776).
Ester Condensation Reactions
Ester condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. The Claisen condensation, in particular, provides a direct route to β-keto esters.
A common method for the synthesis of this compound involves the reaction of ethyl acetoacetate with isobutyraldehyde (B47883). This reaction is typically carried out in the presence of a base, such as sodium ethoxide, followed by an acidification step. smolecule.com The initial product of the condensation is an unsaturated keto ester, which is subsequently reduced to yield the target molecule.
Another approach involves a Horner-Wadsworth-Emmons type reaction between isovaleraldehyde (B47997) and triethyl phosphonoacetate to form an ethyl 2-alkenoate. This intermediate can then undergo further reactions, including the addition of nitromethane, to eventually produce related structures. google.com
The base-catalyzed condensation of ethyl acetoacetate proceeds through the formation of a resonance-stabilized enolate. wikipedia.orgmasterorganicchemistry.com A strong base deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. shivajicollege.ac.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde in an aldol-type addition. rsc.org
The resulting aldol (B89426) addition product can then undergo dehydration, often facilitated by the reaction conditions, to form an α,β-unsaturated keto ester. Subsequent reduction of the carbon-carbon double bond yields this compound. The choice of base and reaction conditions is crucial to control the outcome and minimize side reactions. acs.org
Alkylation Strategies
Alkylation of enolates is a powerful method for forming new carbon-carbon bonds at the α-position of a carbonyl group. libretexts.org
The synthesis of this compound can be achieved by the alkylation of the ethyl acetoacetate enolate with isopropyl iodide. prepchem.comlibretexts.org In this SN2 reaction, the nucleophilic enolate attacks the electrophilic carbon of isopropyl iodide, displacing the iodide leaving group. libretexts.orglibretexts.org
One documented procedure involves the initial formation of an enamine from ethyl acetoacetate and pyrrolidine (B122466). This enamine is then treated with sodium amide in liquid ammonia (B1221849) to generate the enolate, which subsequently reacts with isopropyl iodide in toluene (B28343) at 0°C. prepchem.com An acidic workup then yields the final product. prepchem.com
Table 1: Reaction Conditions for the Alkylation of Ethyl Acetoacetate with Isopropyl Iodide
| Step | Reagents | Solvent | Temperature |
| Enamine Formation | Ethyl acetoacetate, Pyrrolidine | Toluene | Boiling |
| Enolate Generation | Enamine, Sodium amide | Liquid Ammonia, Toluene | -40°C to RT |
| Alkylation | Enolate, Isopropyl iodide | Toluene | 0°C |
| Hydrolysis | Reaction mixture, Conc. HCl | Methylene chloride | Ambient |
| This table is based on the synthetic procedure described in a cited reference. prepchem.com |
The conditions under which the alkylation of ethyl acetoacetate is performed significantly impact the yield and selectivity of the reaction. Factors such as the choice of base, solvent, temperature, and the nature of the alkylating agent are all critical. mdpi.com
Microwave-assisted, solvent-free alkylation of ethyl acetoacetate has been shown to be an efficient method. mdpi.com However, the reactivity of the alkyl halide plays a significant role. For instance, while ethyl iodide and propyl bromide give good yields of the mono-alkylated product, the reaction with isopropyl bromide requires a longer reaction time to achieve a comparable yield. mdpi.com This is attributed to the increased steric hindrance of the secondary halide, which can also lead to competing elimination reactions. libretexts.orglibretexts.org
The choice of leaving group on the alkylating agent also influences the C- versus O-alkylation selectivity. Iodide as a leaving group generally favors the formation of the C-alkylated product. researchgate.net The use of different bases and solvents can also alter the ratio of C- to O-alkylation products.
Alternative Chemical Synthesis Approaches
Preparation from 4-methyl-2-pentanone (B128772) and Diethyl Carbonate
A significant alternative route to this compound involves the condensation reaction between 4-methyl-2-pentanone and diethyl carbonate. This method typically employs a strong base to facilitate the formation of an enolate from 4-methyl-2-pentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate.
A common procedure involves the use of sodium hydride (NaH) as the base and dry tetrahydrofuran (B95107) (THF) as the solvent. acs.orggoogle.com In a representative synthesis, 4-methyl-2-pentanone is reacted with sodium hydride in THF, followed by the addition of diethyl carbonate. acs.orgnih.gov The reaction mixture is then processed, often involving distillation under reduced pressure, to isolate the desired product, this compound, which is typically obtained as a pale yellow oil. acs.orgnih.gov One documented procedure reported an isolated yield of 79%. acs.orgnih.gov
The reaction can be generalized as follows:
The anion of 4-methyl-2-pentanone is generated using a suitable base, with sodium hydride being a preferred choice. google.com
This anion then reacts with diethyl carbonate, where the ethoxy group of the carbonate acts as a leaving group. google.com
This synthesis is a crucial step in the production of various compounds, including the pharmaceutical intermediate pregabalin. google.com
Evaluation of Catalytic Systems in Synthesis
The synthesis of β-keto esters like this compound is often reliant on effective catalytic systems to enhance reaction rates and yields. While strong bases like sodium hydride are effective, research into alternative catalysts is ongoing, driven by the desire for milder reaction conditions and improved sustainability.
For the broader class of β-keto esters, various catalytic systems have been explored. These include:
Homogeneous Base Catalysts: Besides sodium hydride, other bases such as sodium ethoxide are commonly used.
Heterogeneous Catalysts: Solid acid catalysts, such as silica-supported boric acid (SiO₂–H₃BO₃), have shown promise in the transesterification of β-keto esters, offering advantages like being inexpensive, thermally stable, and environmentally benign. rsc.org Other heterogeneous catalysts explored for similar transformations include natural clays (B1170129) like montmorillonite (B579905) K-10 and zeolites. rsc.org
Enzymatic Catalysts: Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been effectively used for the synthesis of β-keto esters through transesterification. smolecule.com These biocatalysts offer high selectivity and operate under mild conditions. smolecule.com
Organocatalysts: Chiral guanidine-amides have been developed as organocatalysts for asymmetric reactions involving β-keto esters, enabling the synthesis of chiral molecules with high enantioselectivity. bohrium.com
The choice of catalyst significantly influences the reaction's efficiency, selectivity, and environmental impact.
Advanced Synthetic Techniques and Green Chemistry Considerations
Catalyst Design and Application in Synthesis
Modern catalyst design for β-keto ester synthesis focuses on creating highly efficient and selective catalysts that can be easily recovered and reused. Key areas of development include:
Bifunctional Catalysts: Researchers have designed bifunctional catalysts, such as chiral guanidine-amides, that can activate both reactants through hydrogen bonding and Lewis base catalysis, leading to high stereoselectivity in asymmetric synthesis. bohrium.com
Hybrid Catalytic Systems: A hybrid system using both Palladium (Pd) and Ruthenium (Ru) complexes has been reported for the asymmetric allylation of β-keto esters, allowing for the synthesis of four different diastereomers by changing the catalyst's stereochemistry. researchgate.net
Supported Catalysts: Immobilizing catalysts on solid supports, like silica-supported boric acid, facilitates easy separation from the reaction mixture and allows for catalyst recycling, which is a key principle of green chemistry. rsc.org
These advanced catalysts are crucial for synthesizing complex molecules derived from β-keto esters with high precision and efficiency.
Solvent Effects and Environmentally Benign Methodologies
Traditional Solvents: Dry aprotic solvents like tetrahydrofuran (THF) are commonly used in reactions involving strong bases like sodium hydride to prevent quenching of the base. acs.orgacs.org
Green Solvents: There is a growing trend towards using more environmentally friendly solvents. For the reduction of β-ketoesters, glycerol (B35011) has been explored as a green solvent alternative to traditional volatile organic compounds. blogspot.com It is non-toxic, biodegradable, and has a high boiling point. blogspot.com
Solvent-Free Conditions: In some cases, reactions can be conducted under solvent-free conditions, which significantly reduces waste and simplifies purification. rsc.orgshd-pub.org.rs For instance, the transesterification of β-keto esters has been successfully carried out using silica-supported boric acid as a catalyst without any solvent. rsc.org
The development of biocatalytic methods also contributes to greener synthesis, as these reactions are often performed in aqueous media under mild conditions, reducing energy consumption and the generation of hazardous waste.
Process Intensification and Continuous Flow Synthesis Research
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Continuous flow synthesis is a key technology in this area, offering several advantages over traditional batch processing. unito.itfrontiersin.org
Improved Heat and Mass Transfer: Continuous flow reactors provide superior heat and mass transfer compared to batch reactors, leading to better control over reaction conditions, improved safety, and higher reproducibility. unito.itfrontiersin.org This is particularly beneficial for highly exothermic reactions. researchgate.net
Scalability and Efficiency: Flow chemistry allows for easier and more reliable scaling up of production from the laboratory to an industrial scale. acs.org It can lead to significant process intensification with higher energy efficiency, better volume efficiency, and a smaller equipment footprint. acs.org
Safety: The small reaction volumes within continuous flow reactors enhance safety, especially when dealing with hazardous reagents or intermediates. unito.it
While specific research on the continuous flow synthesis of this compound is not extensively detailed in the provided search results, the general principles and benefits of this technology are widely applicable to the synthesis of fine chemicals, including β-keto esters. The transition from batch to continuous flow is a significant trend in the pharmaceutical and fine chemical industries. unito.itfrontiersin.org
Stereoselective Synthesis and Chiral Pool Approaches
The creation of specific stereoisomers of this compound derivatives is paramount for their application in pharmaceuticals. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer with high purity.
The synthesis of this compound can be achieved through a Claisen condensation reaction. Specifically, 4-methyl-2-pentanone reacts with diethyl carbonate in the presence of a strong base like sodium hydride (NaH) in an appropriate solvent such as dry tetrahydrofuran (THF). nih.govacs.org This method produces the desired β-keto ester. nih.govacs.org
Further transformations of this compound can lead to important precursors for pharmaceuticals. For example, it can be converted to (Z)-ethyl 5-methyl-3-(trifluoromethylsulfonyloxy)hex-2-enoate, a key intermediate. acs.org This transformation involves reacting the β-keto ester with triflic anhydride (B1165640) in the presence of a base like N,N-diisopropylethylamine. acs.org This intermediate can then undergo further reactions, such as a palladium-catalyzed cyanation, to introduce a cyano group, leading to the formation of (Z)-ethyl 3-cyano-5-methylhex-2-enoate. acs.org
The asymmetric synthesis of chiral molecules related to this compound often employs chiral catalysts and auxiliaries to induce stereoselectivity.
Chiral Catalysts: Chiral catalysts are substances that accelerate a chemical reaction to favor the formation of one enantiomer over the other. Various types of chiral catalysts are utilized in the synthesis of β-keto ester derivatives.
Ruthenium-Diphosphine Complexes: Enantioselective hydrogenation of β-keto esters can be effectively carried out using chiral diphosphine-ruthenium complexes. researchgate.net These catalysts have demonstrated high efficiency, allowing for very low catalyst-to-substrate ratios. researchgate.net
Scandium-Bipyridine Complexes: Chiral scandium catalysts, such as those derived from Sc(OTf)₃ and chiral bipyridine ligands, have been successfully used in enantioselective Michael reactions of β-ketoesters with α,β-unsaturated ketones. scilit.com
Calcium-Phosphate Complexes: Chiral calcium phosphates, like (S)-BINOL chiral calcium phosphate, have been developed for the enantioselective amination of β-keto esters, producing chiral α-amino-β-keto ester derivatives with high enantioselectivity. nih.gov
Cinchona-Derived Organocatalysts: Organocatalysts derived from cinchona alkaloids have been utilized for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters. nih.gov
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed.
Sulfur-based Auxiliaries: Chiral auxiliaries based on sulfur-containing heterocycles, derived from amino acids, have shown excellent performance in various asymmetric reactions, including aldol reactions and Michael additions. scielo.org.mx
cis-1-Arylsulfonamido-2-indanols: These compounds, prepared from optically active cis-1-amino-2-indanols, are highly effective chiral auxiliaries for the asymmetric reduction of α-keto esters, yielding α-hydroxy esters with excellent stereoselectivity. nih.gov
Camphor-Derived Auxiliaries: Novel chiral auxiliaries derived from camphor (B46023) have been used for the stereoselective reduction of α-keto esters, achieving high diastereomeric excess. acs.org
(Arylsulfonamido)borneols: These auxiliaries have been employed for the highly diastereoselective reduction of chiral α-keto esters. acs.org
8-Aryl Menthyl Derivatives: A series of these derivatives, prepared from (R)-pulegone, have been used as chiral auxiliaries in asymmetric radical cyclization reactions of β-keto esters. nih.gov
Biocatalysis, the use of enzymes and whole microorganisms, offers a green and highly selective alternative for the synthesis of chiral compounds.
The enantioselective reduction of β-keto esters to their corresponding β-hydroxy esters is a well-established biocatalytic transformation. scielo.br Microorganisms such as Pichia methanolica have been used for the enantioselective reduction of ethyl 5-oxohexanoate (B1238966) to produce ethyl (S)-5-hydroxyhexanoate with high reaction yields and enantiomeric excess. mdpi.com
Ketoreductases (KREDs) are a class of enzymes that are particularly effective in the asymmetric reduction of ketones and β-keto esters. researchgate.net These enzymes, often NADPH-dependent, can produce chiral alcohols with high stereoselectivity. researchgate.net For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been applied for the asymmetric reduction of a range of prochiral ketones and β-keto esters. nih.govnih.gov Whole-cell biocatalysts containing heterologously produced PEDH have been used to convert ketones to the corresponding secondary alcohols with excellent enantiomeric excesses. nih.govnih.gov
| Enzyme/Microorganism | Substrate | Product | Stereoselectivity | Reference |
| Pichia methanolica SC 16116 | Ethyl 5-oxohexanoate | Ethyl (S)-5-hydroxyhexanoate | >95% e.e. | mdpi.com |
| Ketoreductases (KREDs) | α-cyanomethyl- and α-cyanoethyl-β-keto esters | Optically pure β-hydroxy esters | >99% de, >99% ee | researchgate.net |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Prochiral ketones and β-keto esters | Enantiopure secondary alcohols | High | nih.govnih.gov |
| Kluyveromyces marxianus | Various β-ketoesters | (R)- or (S)-β-hydroxyesters | >99% e.e. for some products | scielo.br |
Ene-reductases, belonging to the flavin-dependent old yellow enzyme (OYE) family, catalyze the asymmetric reduction of activated alkenes. nih.gov This class of enzymes has been instrumental in developing a biocatalytic route to precursors of GABA analogues like pregabalin. nih.govacs.orgnih.govscienceopen.com The asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases provides an elegant alternative to traditional metal-dependent hydrogenation. nih.govacs.orgnih.gov
The stereochemical outcome of these bioreductions can be controlled by varying the ester moiety's size and using stereochemically pure (E)- or (Z)-isomers of the substrate. nih.govacs.orgnih.gov For example, (E)-β-cyanoacrylate esters are generally converted to (S)-products, while the bioreduction of (Z)-analogues yields the (R)-β-cyano esters. acs.org This substrate-engineering approach allows for the production of both enantiomers of the desired product with high conversion rates and enantiomeric purity. nih.govacs.orgnih.gov Furthermore, mutant variants of enzymes like OPR1 have been shown to improve stereoselectivities and conversions. acs.orgnih.gov
| Ene-Reductase | Substrate Isomer | Product Configuration | Conversion | Enantiomeric Excess (e.e.) | Reference |
| OYE2, OYE3, EBP1 | (E)-β-cyanoacrylate | (S) | >99% | >99% | acs.org |
| NCR | (Z)-β-cyanoacrylate | (R) | 94% | >99% | acs.org |
| EBP1 | Methyl (E)-β-cyanoacrylate (Z)-isomer | (R) | 64% | >99% | acs.org |
Transaminases (TAs), or aminotransferases, are pyridoxal (B1214274) 5'-phosphate-dependent enzymes that catalyze the transfer of an amino group from a donor to an acceptor. nih.gov They are valuable biocatalysts for the synthesis of chiral amines from prochiral ketones with high stereoselectivity. mbl.or.krnih.gov This method is considered a greener and more sustainable approach for producing chiral amines, which are key building blocks in many pharmaceuticals. mbl.or.kr
The application of transaminases can be for either the kinetic resolution of racemic compounds or the asymmetric synthesis from a prochiral substrate. nih.gov ω-Transaminases are particularly interesting as they can act on the distal amino group of a substrate and have been used for the asymmetric synthesis of chiral amines. nih.gov While challenges such as unfavorable equilibrium and substrate/product inhibition exist, strategies are being developed to overcome these limitations. mbl.or.kr
Reactivity and Derivatization of Ethyl 5 Methyl 3 Oxohexanoate
Fundamental Reaction Pathways
The fundamental reaction pathways for Ethyl 5-methyl-3-oxohexanoate are dictated by the interplay between its ketone, ester, and activated α-carbon functionalities.
The ketone carbonyl group (at C3) is an electrophilic center susceptible to nucleophilic attack. ncert.nic.in In these reactions, a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.in Subsequent protonation yields an alcohol. Aldehydes are generally more reactive than ketones in nucleophilic additions due to steric and electronic factors. The two alkyl groups attached to the ketone's carbonyl carbon in this compound make it less electrophilic and more sterically hindered than an aldehyde. ncert.nic.in
Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and ketals, as well as additions of organometallic reagents. For instance, reaction with hydrogen cyanide (HCN) in the presence of a catalytic amount of base would yield a cyanohydrin.
Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl
| Nucleophile | Product Type | General Conditions |
| HCN/CN⁻ | Cyanohydrin | Basic catalyst |
| R-OH (Alcohol) | Hemiketal/Ketal | Acid catalyst |
| R-MgX (Grignard) | Tertiary Alcohol | Anhydrous ether |
| H₂N-Z | Imine/Enamine | Acid catalyst |
This table represents general reactivity for ketones and is applicable to the C3-keto group of this compound.
A defining feature of β-keto esters like this compound is the acidity of the protons on the α-carbon (C2), the carbon situated between the ketone and ester carbonyls. The electron-withdrawing nature of both carbonyl groups stabilizes the conjugate base, an enolate, through resonance. This delocalization of the negative charge onto both oxygen atoms makes the α-protons significantly more acidic than those in simple ketones or esters.
The formation of this stabilized enolate is the cornerstone of the Claisen condensation, a key reaction for synthesizing β-keto esters. jove.comjove.comorganic-chemistry.org The enolate ion is a powerful nucleophile and readily participates in reactions with various electrophiles, most notably alkylation. This allows for the introduction of alkyl substituents at the C2 position. The reaction typically proceeds via an SN2 mechanism with an alkyl halide.
General Scheme for α-Alkylation:
Enolate Formation: Treatment of the β-keto ester with a suitable base (e.g., sodium ethoxide) removes an α-proton. libretexts.org
Nucleophilic Attack: The resulting enolate attacks an alkyl halide, forming a new carbon-carbon bond.
This process can be repeated if a second α-proton is present, leading to dialkylated products. The acetoacetic ester synthesis, a classic named reaction, utilizes this reactivity to convert alkyl halides into methyl ketones after hydrolysis and decarboxylation of the alkylated β-keto ester. nih.gov
The ethyl ester functional group can undergo several characteristic transformations, including transesterification and hydrolysis.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For β-keto esters, this transformation is a valuable method for modifying the ester group without disturbing the rest of the molecule. rsc.org A wide array of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, have been developed for this purpose. rsc.orgnih.gov The reaction kinetics are often slow, necessitating a catalyst. rsc.org To prevent competitive hydrolysis, acid-catalyzed transesterifications usually require anhydrous conditions. rsc.org
Recent research has focused on environmentally benign and reusable catalysts. For example, silica-supported boric acid has been shown to be a highly efficient heterogeneous catalyst for the transesterification of β-keto esters with various alcohols under solvent-free conditions, yielding excellent results (87-95% yield). nih.gov Arylboronic acids, such as 3-nitrobenzeneboronic acid, also serve as effective Lewis acid catalysts for these transformations. nih.gov
Table 2: Selected Catalysts for Transesterification of β-Keto Esters
| Catalyst | Catalyst Type | Conditions | Key Features |
| Boric Acid (H₃BO₃) | Protic/Lewis Acid | Xylene, reflux | Environmentally benign. nih.gov |
| Silica-Boric Acid (SiO₂–H₃BO₃) | Heterogeneous Acid | Solvent-free, heat | Recyclable, high yield. nih.gov |
| 3-Nitrobenzeneboronic acid | Lewis Acid | Solvent-free, 80 °C | Good to excellent yields with various alcohols, thiols, and amines. nih.gov |
| Montmorillonite (B579905) K-10 | Heterogeneous Acid | Toluene (B28343), reflux | Reusable, environmentally benign. researchgate.net |
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-methyl-3-oxohexanoic acid, under either acidic or basic conditions.
Base-Promoted Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. The resulting tetrahedral intermediate expels the ethoxide ion, forming the carboxylic acid, which is then deprotonated by the base to yield a carboxylate salt. Acidic workup is required to protonate the salt and obtain the free carboxylic acid.
Acid-Catalyzed Hydrolysis: This is a reversible process. The ester carbonyl oxygen is first protonated by an acid catalyst, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, an alcohol (ethanol) is eliminated, yielding the carboxylic acid.
Kinetic studies on the hydrolysis of other β-keto esters have been performed spectrophotometrically. For example, the hydrolysis of methyl-2-(benzoylmethyl)benzoate in aqueous KOH solution was found to follow pseudo-first-order kinetics. asianpubs.orgresearchgate.net Such studies allow for the determination of rate constants and activation energies, providing insight into the reaction mechanism. asianpubs.orgresearchgate.net It's important to note that the resulting β-keto acids are often unstable and can readily undergo decarboxylation upon heating, yielding a ketone. rsc.org
Ester Group Transformations
Oxidation and Reduction Chemistry
The ketone functionality of this compound is the primary site for oxidation and reduction reactions.
Reduction: The C3 keto group can be selectively reduced to a secondary alcohol, yielding ethyl 3-hydroxy-5-methylhexanoate. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). orgsyn.orgresearchgate.net NaBH₄ is highly selective for reducing aldehydes and ketones and does not typically reduce the less reactive ester group under standard conditions. The reduction is usually carried out in a protic solvent like methanol (B129727) or ethanol.
Table 3: Reduction of β-Keto Esters
| Reagent | Product | Selectivity | Typical Solvent |
| Sodium Borohydride (NaBH₄) | β-Hydroxy Ester | High (Ketone over Ester) | Methanol, Ethanol |
| Lithium Aluminium Hydride (LiAlH₄) | 1,3-Diol | Low (Reduces both Ketone and Ester) | Anhydrous Ether, THF |
Oxidation: While the ketone is already in a relatively high oxidation state, the adjacent α-carbon can be oxidized. A significant reaction in this category is α-hydroxylation. This reaction introduces a hydroxyl group at the C2 position, forming an α-hydroxy-β-keto ester. This transformation can be achieved using various oxidizing agents, often in conjunction with a catalyst. One method involves the reaction of a metal-bound enolate with an oxygen source. nih.gov
Oxidation of the Keto Group to Carboxylic Acids
The oxidation of the keto group in β-keto esters like this compound to carboxylic acids can be a challenging transformation due to the presence of other reactive sites in the molecule. Direct oxidation of the ketone to a carboxylic acid without cleavage of the carbon-carbon bond is not a standard reaction. However, oxidative cleavage reactions can be employed to convert the keto group into a carboxylic acid functionality.
One such method is the haloform reaction, which is applicable to methyl ketones and compounds that can be oxidized to methyl ketones. wikipedia.orgbyjus.commasterorganicchemistry.com In the case of this compound, the methylene (B1212753) group adjacent to the keto group (the C4 position) is activated. The reaction proceeds via polyhalogenation of the α-carbon to the ketone, followed by cleavage of the C-C bond between the carbonyl group and the polyhalogenated carbon by a base.
For this compound, the reaction with a halogen (such as iodine, bromine, or chlorine) in the presence of a strong base (like sodium hydroxide) would lead to the formation of a carboxylate and a haloform. Specifically, the reaction would cleave the bond between C3 and C4, yielding isovaleric acid (3-methylbutanoic acid) and a haloform, along with the ethyl ester of oxalic acid monoamide as a byproduct from the remaining fragment.
Table 1: Products of the Haloform Reaction of this compound
| Reactant | Reagents | Major Products |
| This compound | I₂, NaOH | Isovaleric acid, Iodoform |
| This compound | Br₂, NaOH | Isovaleric acid, Bromoform |
| This compound | Cl₂, NaOH | Isovaleric acid, Chloroform |
Reduction of the Keto Group to Alcohols
The keto group of this compound can be readily reduced to a secondary alcohol, yielding ethyl 3-hydroxy-5-methylhexanoate. This transformation can be achieved through various chemical and biological methods.
Chemical Reduction Methods
Chemical reduction of the β-keto group in this compound can be accomplished using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, leading to either syn or anti diastereomers of the resulting β-hydroxy ester.
Commonly used reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for the selective reduction of ketones in the presence of esters. However, with β-keto esters, chelation control can play a significant role in determining the stereoselectivity. For instance, the use of sodium borohydride in combination with a chelating agent can favor the formation of the syn-diol upon subsequent reduction of the ester.
More sophisticated methods involving directed reductions can provide higher levels of diastereoselectivity. For example, the use of bulky hydride reagents or catalytic hydrogenation with specific catalysts can favor the formation of one diastereomer over the other.
Table 2: Chemical Reduction of this compound
| Reducing Agent | Typical Solvent | Primary Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Ethyl 3-hydroxy-5-methylhexanoate |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 5-methylhexane-1,3-diol |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Ethanol | Ethyl 3-hydroxy-5-methylhexanoate |
Asymmetric Bioreduction Studies
Asymmetric bioreduction offers an environmentally friendly and highly stereoselective method for the synthesis of chiral alcohols. While specific studies on the asymmetric bioreduction of this compound are not extensively documented in publicly available literature, the reduction of similar β-keto esters is a well-established process using various microorganisms and isolated enzymes.
Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of ketones. It contains a variety of oxidoreductases that can reduce the keto group of β-keto esters to the corresponding (S)- or (R)-β-hydroxy esters with high enantiomeric excess. The stereochemical outcome is often governed by Prelog's rule. For substrates like this compound, baker's yeast would be expected to yield predominantly one enantiomer of ethyl 3-hydroxy-5-methylhexanoate.
Other microorganisms, such as Candida and Pichia species, as well as isolated enzymes like alcohol dehydrogenases (ADHs), are also employed for these transformations. These biocatalysts can offer different stereoselectivities and substrate specificities, allowing for the synthesis of either enantiomer of the desired product.
Table 3: Potential Biocatalysts for the Asymmetric Reduction of this compound
| Biocatalyst | Expected Product | Potential Enantiomeric Excess |
| Saccharomyces cerevisiae (Baker's Yeast) | (S)-ethyl 3-hydroxy-5-methylhexanoate | High |
| Candida species | (R)- or (S)-ethyl 3-hydroxy-5-methylhexanoate | Variable to High |
| Isolated Alcohol Dehydrogenases (ADHs) | (R)- or (S)-ethyl 3-hydroxy-5-methylhexanoate | Very High |
Formation of Heterocyclic and Carbocyclic Systems
The presence of both a keto and an ester functional group, separated by a methylene group, makes this compound a versatile precursor for the synthesis of a variety of heterocyclic and carbocyclic systems through cyclization and condensation reactions.
Cyclization Reactions
Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of carbocyclic rings. A key example is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. To utilize this compound in a Dieckmann-type cyclization, it would first need to be converted into a suitable diester.
Another important cyclization pathway for related compounds is the Paal-Knorr synthesis, which produces furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orguomustansiriyah.edu.iqorganic-chemistry.org this compound can be envisioned as a precursor to a 1,4-dicarbonyl compound through appropriate synthetic manipulations, which could then undergo Paal-Knorr cyclization.
Condensation Reactions
This compound, as a β-keto ester, is an excellent substrate for various condensation reactions to form heterocyclic systems.
The Hantzsch pyridine (B92270) synthesis is a one-pot condensation reaction between a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt, which produces a dihydropyridine (B1217469) that can be subsequently oxidized to a pyridine. nih.gov In this reaction, two equivalents of this compound could react with an aldehyde and ammonia to form a symmetrically substituted pyridine derivative.
The Biginelli reaction is another important multicomponent reaction where a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) react to form a dihydropyrimidinone or a dihydropyrimidinethione. mdpi.com This reaction provides a straightforward route to highly functionalized pyrimidine (B1678525) derivatives, which are of significant interest in medicinal chemistry.
Furthermore, the Knoevenagel condensation involves the reaction of the active methylene group of the β-keto ester with an aldehyde or ketone. arkat-usa.orgresearchgate.netresearchgate.net This reaction, typically catalyzed by a weak base, leads to the formation of a new carbon-carbon double bond and can be a key step in the synthesis of more complex molecules, including heterocyclic systems. For example, the product of a Knoevenagel condensation can undergo a subsequent intramolecular cyclization.
Table 4: Heterocyclic Systems from this compound
| Reaction Name | Reactants | Product Class |
| Hantzsch Pyridine Synthesis | This compound, Aldehyde, Ammonia | Pyridine |
| Biginelli Reaction | This compound, Aldehyde, Urea/Thiourea | Dihydropyrimidinone/thione |
| Knoevenagel Condensation | This compound, Aldehyde/Ketone | α,β-Unsaturated β-keto ester |
Alkylation Reactions
The presence of two carbonyl groups in this compound significantly increases the acidity of the protons on the α-carbon (the carbon atom between the two carbonyls). This acidity allows for the facile formation of a resonance-stabilized enolate ion upon treatment with a suitable base. aklectures.comyoutube.com This enolate is a potent nucleophile and can react with electrophiles, most commonly alkyl halides, in a bimolecular nucleophilic substitution (SN2) reaction to form a new carbon-carbon bond at the α-position. aklectures.comlibretexts.orglibretexts.org
The general mechanism for the alkylation of a β-keto ester like this compound proceeds in two main steps:
Enolate Formation: A base, typically an alkoxide such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon. libretexts.org The pKa of the α-protons of a typical β-keto ester is around 11-13, making them readily removable by common alkoxide bases. libretexts.orgfiveable.me The resulting enolate is stabilized by the delocalization of the negative charge onto the two adjacent oxygen atoms. fiveable.me
Nucleophilic Attack (SN2): The nucleophilic enolate then attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group in a concerted, backside attack. libretexts.orglibretexts.orgwikipedia.org This step is subject to the typical constraints of SN2 reactions, favoring primary and secondary alkyl halides over tertiary halides, which are prone to elimination reactions. libretexts.org
Step 1: Enolate Formation
Step 2: SN2 Alkylation
Since this compound possesses two acidic α-protons, the alkylation process can be repeated with a second equivalent of base and an alkyl halide to yield a dialkylated product. youtube.comlibretexts.org The choice of base and reaction conditions can be tailored to favor either mono- or dialkylation. sciencemadness.org Subsequent hydrolysis and decarboxylation of the alkylated product provides a route to more complex ketones. aklectures.comyoutube.com
Table 1: Common Bases and Alkylating Agents for β-Keto Ester Alkylation
| Base | Typical Solvent | Alkylating Agent (R-X) | Product Type |
| Sodium Ethoxide (NaOEt) | Ethanol | Methyl Iodide (CH₃I) | α-Methylated Ester |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | Ethyl Bromide (CH₃CH₂Br) | α-Ethylated Ester |
| Sodium Hydride (NaH) | THF, DMF | Benzyl Bromide (BnBr) | α-Benzylated Ester |
| Lithium Diisopropylamide (LDA) | THF | Allyl Chloride (CH₂=CHCH₂Cl) | α-Allylated Ester |
Derivatization to Nicotinic Acid Esters and Pyridones
The dicarbonyl structure of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, including derivatives of nicotinic acid (a form of vitamin B3) and pyridones. Two classical multicomponent reactions are particularly relevant: the Hantzsch Pyridine Synthesis and the Guareschi-Thorpe Condensation.
Hantzsch Pyridine Synthesis: This reaction involves the condensation of a β-keto ester (2 equivalents), an aldehyde (1 equivalent), and a nitrogen source, typically ammonia or ammonium acetate (B1210297) (1 equivalent). acs.orghandwiki.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. acs.orgchemtube3d.com
If this compound were used in a Hantzsch synthesis with formaldehyde (B43269) and ammonia, the expected product, after oxidation, would be a symmetrically substituted pyridine-3,5-dicarboxylate. The mechanism involves a series of condensations and cyclization steps, including an initial Knoevenagel condensation between the aldehyde and one molecule of the β-keto ester, and the formation of an enamine from the second molecule of the β-keto ester and ammonia. acs.org
Guareschi-Thorpe Condensation: This reaction provides a route to substituted 2-pyridones (or their tautomeric 2-hydroxypyridines). nih.gov In a common variation, a β-keto ester condenses with a cyanoacetamide or an alkyl cyanoacetate (B8463686) in the presence of a base or an ammonia source like ammonium carbonate. researchgate.netrsc.orgdrugfuture.com The reaction proceeds through Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization to yield the final pyridone ring. rsc.orgnih.gov
Using this compound and cyanoacetamide in the presence of a base would lead to the formation of a 3-cyano-4-isobutyl-6-methyl-2-pyridone. The versatility of these multicomponent reactions allows for the generation of a wide array of substituted pyridine and pyridone scaffolds from simple precursors like this compound. nih.gov
Mechanistic Studies on Reactivity and Selectivity
The reactivity of this compound is governed by the interplay of kinetic and thermodynamic factors, the nature of reaction transition states, and the electronic and steric influence of its substituents.
Reaction Kinetics and Thermodynamic Considerations
The key step governing many reactions of this compound is the initial deprotonation of the α-carbon to form an enolate. Since the ketone carbonyl is flanked by an ethyl group on one side and an isobutyl group on the other, the molecule is unsymmetrical. However, the α-carbon is the site of deprotonation for alkylation, which is flanked by the ester and ketone carbonyls. In reactions involving the γ-carbon, kinetic and thermodynamic control become significant.
Kinetic Control: The kinetic enolate is the one that is formed fastest. This typically occurs by removing the most sterically accessible proton. udel.edu For reactions at other positions or on related unsymmetrical ketones, kinetic control is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) under irreversible conditions. udel.edumasterorganicchemistry.com
Thermodynamic Control: The thermodynamic enolate is the most stable enolate, which is usually the one with the more substituted double bond. udel.edumasterorganicchemistry.com Its formation is favored under conditions that allow for equilibrium to be established. This is achieved by using a weaker base (e.g., sodium ethoxide, where the pKa difference between the base and the β-keto ester is smaller), a protic solvent, or higher reaction temperatures. masterorganicchemistry.comlibretexts.org
The choice between kinetic and thermodynamic conditions can thus direct the regioselectivity of reactions in related unsymmetrical carbonyl compounds. rsc.orgrsc.org For the alkylation at the α-carbon of this compound, there is only one set of acidic protons, so regioselectivity is not an issue. However, the rate of the subsequent SN2 reaction will be dependent on the concentration of the enolate and the alkyl halide, as described by a second-order rate law: Rate = k[enolate][alkyl halide]. wikipedia.org
Table 2: Conditions Favoring Kinetic vs. Thermodynamic Enolate Formation
| Factor | Kinetic Control | Thermodynamic Control | Rationale |
| Base | Strong, bulky (e.g., LDA) | Weaker, less hindered (e.g., NaOEt, NaH) | Bulky base accesses the least hindered proton faster; weaker bases allow for equilibration. udel.edu |
| Temperature | Low (-78 °C) | Higher (0 °C to reflux) | Low temperature prevents equilibration to the thermodynamic product. libretexts.org |
| Solvent | Aprotic (e.g., THF) | Protic or aprotic | Protic solvents can facilitate proton exchange and equilibration. |
| Reaction Time | Short | Long | Longer times allow the system to reach thermodynamic equilibrium. |
Transition State Analysis and Computational Modeling of Reactivity
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of reactions involving β-keto esters. researchgate.netnih.govorientjchem.org
Alkylation Transition State: The alkylation of the enolate of this compound proceeds via an SN2 mechanism. The transition state for this reaction involves a pentacoordinate carbon atom with a trigonal bipyramidal geometry. masterorganicchemistry.compressbooks.publibretexts.org In this high-energy state, the bond to the incoming nucleophile (the enolate) is partially formed, while the bond to the leaving group (the halide) is partially broken. pressbooks.publibretexts.org Computational modeling can calculate the geometry and energy of this transition state, providing insights into the reaction's activation energy and stereochemical outcome. acs.org For instance, the backside attack trajectory (180° relative to the leaving group) is confirmed by both experimental and computational evidence to minimize steric repulsion and allow for optimal orbital overlap between the nucleophile's HOMO and the electrophile's LUMO (the σ* antibonding orbital of the C-X bond). wikipedia.org
Hantzsch Synthesis Modeling: DFT calculations have also been applied to model multicomponent reactions like the Hantzsch synthesis. researchgate.netnih.gov These studies help to compare different proposed mechanistic pathways, analyze the stability of intermediates, and calculate the activation energies for key steps such as the initial Knoevenagel condensation and the final cyclization. nih.gov Such models can predict how substituents on the β-keto ester and aldehyde components will influence reaction rates and yields.
Substituent Effects on Reaction Outcomes
The specific substituents on this compound—an ethyl group on the ester and an isobutyl group on the ketone side—exert both steric and electronic effects that influence its reactivity compared to other β-keto esters.
Electronic Effects: The two carbonyl groups are the primary activators of the α-hydrogens due to their strong electron-withdrawing inductive effects and their ability to stabilize the resulting enolate through resonance. ncert.nic.in The alkyl groups (ethyl and isobutyl) are weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbons compared to formaldehyde or acetaldehyde, but their primary influence is steric. ncert.nic.in
Steric Effects: The isobutyl group (–CH₂CH(CH₃)₂) is more sterically demanding than a simple methyl or ethyl group. In the context of alkylation at the α-position, this bulkiness does not directly hinder the approach to the α-protons. However, in other reactions, such as those involving nucleophilic attack at the ketone carbonyl, the isobutyl group can provide significant steric hindrance, potentially favoring attack at the less hindered ester carbonyl under certain conditions. For α-alkylation, the steric bulk of the ester group has been shown to be important for achieving high selectivity in certain catalytic reactions. acs.org Similarly, bulky substituents on the incoming electrophile can significantly slow the rate of SN2 alkylation. rsc.orgnih.gov
Table 3: Comparison of Substituent Effects in β-Keto Esters
| Compound | R¹ (Ester side) | R² (Ketone side) | Expected α-H Acidity | Steric Hindrance at Ketone |
| Ethyl acetoacetate (B1235776) | -CH₂CH₃ | -CH₃ | High | Low |
| Methyl acetoacetate | -CH₃ | -CH₃ | High | Low |
| tert-Butyl acetoacetate | -C(CH₃)₃ | -CH₃ | High | Low |
| This compound | -CH₂CH₃ | -CH₂CH(CH₃)₂ | High | Moderate |
| Ethyl benzoylacetate | -CH₂CH₃ | -C₆H₅ | Higher (due to resonance) | Moderate |
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural map can be assembled. For Ethyl 5-methyl-3-oxohexanoate, which exists predominantly in its keto form, specific resonances in both proton and carbon-13 spectra are expected. mdpi.com
Proton NMR (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The signals are analyzed based on their chemical shift (δ) in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet, quartet), the number of protons each signal represents (integration), and the coupling constants (J) in Hertz (Hz), which describe the interaction between adjacent protons.
The expected spectral data, based on the compound's structure (CH₃-CH(CH₃)-CH₂-C(=O)-CH₂-C(=O)-O-CH₂-CH₃), are detailed below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Fragment |
|---|---|---|---|---|---|
| H-1' | ~1.25 | Triplet (t) | 3H | ~7.1 | -O-CH₂-CH₃ |
| H-6 | ~0.95 | Doublet (d) | 6H | ~6.6 | -CH(CH₃)₂ |
| H-5 | ~2.20 | Multiplet (m) | 1H | - | -CH(CH₃)₂ |
| H-4 | ~2.55 | Doublet (d) | 2H | ~6.8 | -CH₂-CH(CH₃)₂ |
| H-2 | ~3.45 | Singlet (s) | 2H | - | -C(=O)-CH₂-C(=O)- |
| H-2' | ~4.15 | Quartet (q) | 2H | ~7.1 | -O-CH₂-CH₃ |
Carbon-13 NMR (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their chemical environment (e.g., alkyl, ketone, ester). Unlike ¹H NMR, routine ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Structural Fragment |
|---|---|---|
| C-1 (Ester C=O) | ~167.5 | -C(=O)-O- |
| C-3 (Keto C=O) | ~202.0 | -C(=O)- |
| C-2' (Ethyl CH₂) | ~61.5 | -O-CH₂-CH₃ |
| C-2 (Methylene) | ~49.5 | -C(=O)-CH₂-C(=O)- |
| C-4 (Methylene) | ~50.0 | -CH₂-CH(CH₃)₂ |
| C-5 (Methine) | ~24.5 | -CH(CH₃)₂ |
| C-6 (Methyl) | ~22.5 | -CH(CH₃)₂ |
| C-1' (Ethyl CH₃) | ~14.0 | -O-CH₂-CH₃ |
Two-Dimensional NMR Techniques for Structural Elucidation
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the H-1' and H-2' protons of the ethyl group, and between the H-6, H-5, and H-4 protons of the isobutyl fragment, confirming these structural units.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom to which it is directly attached. It is the primary method for definitively assigning the ¹³C NMR signals based on the more easily interpreted ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the individual spin systems. For instance, HMBC would show a correlation from the H-2 protons to both the ester (C-1) and keto (C-3) carbonyl carbons, and from the H-2' protons to the ester carbonyl carbon (C-1), confirming the complete structure of the β-keto ester.
NMR for Purity and Isomeric Content Determination
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. rssl.comresearchgate.net The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. rssl.com
To determine the purity of a sample of this compound, a known mass of the sample is mixed with a known mass of a high-purity internal standard (a compound with a simple NMR spectrum that does not overlap with the analyte's signals). By comparing the integrals of specific, well-resolved signals from both the analyte and the standard, the purity of the analyte can be calculated with high accuracy. acs.orgemerypharma.com This method is recognized as a primary analytical technique for purity assessment. aist.go.jp Furthermore, NMR can readily identify and quantify isomeric impurities, as they would present a distinct set of NMR signals from the main compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and, with high-resolution instruments, its elemental formula.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. The molecular formula for this compound is C₉H₁₆O₃. nih.gov Its calculated monoisotopic mass is 172.10994 Da. nih.gov
An HRMS analysis would be expected to yield an m/z value that matches this calculated mass with very low error, confirming the elemental composition and distinguishing it from other potential compounds with the same nominal mass. In electrospray ionization (ESI), common adducts such as protonated ([M+H]⁺) and sodiated ([M+Na]⁺) ions are often observed. researchgate.netnih.gov
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |
|---|---|---|
| C₉H₁₆O₃ | [M]⁺ | 172.10994 |
| [M+H]⁺ | 173.11722 | |
| [M+Na]⁺ | 195.09916 |
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and polar molecules like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte, which are then analyzed to determine their mass-to-charge ratio (m/z).
For this compound (C9H16O3, molecular weight: 172.22 g/mol ), ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]+ at an m/z of approximately 173.23. Depending on the solvent system and additives used, other adducts, such as with sodium [M+Na]+ (m/z ≈ 195.21) or potassium [M+K]+ (m/z ≈ 211.20), might also be observed. The high accuracy of mass determination in ESI-MS allows for the confirmation of the elemental composition of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds like this compound, providing both qualitative and quantitative information.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 172, corresponding to its molecular weight. Key fragmentation patterns would likely arise from the cleavage of the ester and keto functional groups, as well as the alkyl chain. Common fragments might include the loss of the ethoxy group (-OCH2CH3), the ethyl group (-CH2CH3), and rearrangements like the McLafferty rearrangement.
Detailed, peer-reviewed GC-MS fragmentation data specifically for this compound is not widely published. However, the technique is routinely used in quality control to assess the purity of this compound by identifying and quantifying any impurities present.
| Technique | Expected Ion (m/z) | Information Provided |
| ESI-MS | [M+H]+ ≈ 173.23 | Molecular Weight Confirmation |
| ESI-MS | [M+Na]+ ≈ 195.21 | Molecular Weight Confirmation |
| GC-MS | M+ ≈ 172 | Molecular Weight and Fragmentation Pattern |
Chromatographic Methods
Gas Chromatography (GC) for Purity and Quantitative Analysis
Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID), is a primary method for determining the purity of this compound and for its quantitative analysis. The technique separates volatile compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of analytical conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for identification when compared to a known standard. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for accurate quantification.
For purity analysis, a high-resolution capillary GC column would be employed. A pure sample of this compound would exhibit a single major peak. The presence of other peaks would indicate impurities, which can be identified if reference standards are available. The percentage purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Specific, standardized GC methods for the routine analysis of this compound are often developed in-house by manufacturers and research laboratories. While general GC principles are applicable, the exact experimental conditions would be optimized for the specific analytical need.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound, particularly for samples that may not be suitable for GC due to low volatility or thermal instability. HPLC separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure.
For a moderately polar compound like this compound, a reversed-phase HPLC method would be appropriate. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule will exhibit some UV absorbance.
Similar to GC, the retention time in HPLC is used for identification, and the peak area is used for quantification to determine purity. HPLC can be particularly useful for separating this compound from non-volatile impurities or reaction byproducts. While commercial suppliers of this compound may provide HPLC data, detailed research publications on specific HPLC methods for this compound are limited.
Chiral Chromatography for Enantiomeric Excess Determination
This compound possesses a chiral center at the 5-position of the hexanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. In many applications, particularly in the synthesis of pharmaceuticals and fine chemicals, it is crucial to use a single enantiomer. Chiral chromatography is the primary technique used to separate and quantify the enantiomers of a chiral compound and to determine the enantiomeric excess (e.e.) of a sample.
This separation is achieved by using a chiral stationary phase (CSP) in either GC or HPLC. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, their separation. The choice of the CSP and the chromatographic conditions (mobile phase composition, temperature, etc.) is critical for achieving good resolution of the enantiomers.
Following separation, the relative amounts of the two enantiomers are determined by integrating the areas of their respective peaks in the chromatogram. The enantiomeric excess is then calculated using the formula:
e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
There is a lack of published research detailing the specific chiral chromatographic separation of this compound enantiomers. The development of such a method would require screening of various commercially available chiral columns and optimization of the analytical conditions.
| Chromatographic Method | Stationary Phase Example | Mobile Phase Example | Information Obtained |
| Gas Chromatography (GC) | Phenyl-methylpolysiloxane | Helium | Purity, Quantitative Analysis |
| HPLC (Reversed-Phase) | C18 | Water/Acetonitrile | Purity, Separation from Non-volatiles |
| Chiral Chromatography | Cyclodextrin-based (GC) or Polysaccharide-based (HPLC) | Varies | Enantiomeric Excess, Separation of Enantiomers |
Other Analytical Techniques
Beyond mass spectrometry and chromatography, other analytical techniques play a role in the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. These techniques are fundamental for confirming the correct structure of the synthesized compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the ester carbonyl (C=O) and the ketone carbonyl (C=O) groups would be expected in the region of 1700-1750 cm⁻¹.
Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, and oxygen) of the compound, providing an empirical formula that can be compared with the theoretical composition to verify purity.
While these techniques are standard for the characterization of organic compounds, specific, detailed research findings applying these methods to this compound are not extensively documented in publicly accessible scientific literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural features within this compound. The molecule contains two distinct carbonyl groups—one belonging to the ester and the other to the ketone—as well as various carbon-hydrogen and carbon-oxygen single bonds.
The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its constituent functional groups. The two carbonyl (C=O) stretching vibrations are typically the most prominent features in the spectrum, appearing in the region of 1650-1750 cm⁻¹. The exact position of these peaks can be influenced by the molecular environment. The ester carbonyl stretch generally appears at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the ketone carbonyl stretch (around 1705-1725 cm⁻¹). Additionally, the spectrum will show characteristic C-O stretching vibrations associated with the ester group and C-H stretching and bending vibrations for the alkane portions of the molecule.
Table 1: Expected Infrared Absorption Peaks for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C=O (Ketone) | Stretch | 1705 - 1725 | Strong |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) that constitute a compound. This method serves to verify the empirical and molecular formula of a synthesized or isolated sample of this compound. The molecular formula for this compound is C₉H₁₆O₃, with a molecular weight of approximately 172.22 g/mol . nih.govsigmaaldrich.com
By comparing the experimentally determined elemental composition with the theoretically calculated values, researchers can confirm the purity and identity of the compound. The theoretical percentages are calculated based on the atomic masses of the constituent elements and the molecular formula.
Table 2: Elemental Composition of this compound (C₉H₁₆O₃)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 62.76 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 9.37 |
| Oxygen | O | 15.999 | 3 | 47.997 | 27.87 |
| Total | | | | 172.224 | 100.00 |
Optical Rotation for Chiral Compounds
This compound possesses a stereogenic center at the fifth carbon atom (C5), which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a -CH₂C(=O)CH₂COOEt group. The presence of this chiral center means the compound can exist as a pair of non-superimposable mirror images known as enantiomers, designated as (R)-ethyl 5-methyl-3-oxohexanoate and (S)-ethyl 5-methyl-3-oxohexanoate.
These enantiomers are optically active, meaning they can rotate the plane of plane-polarized light. Optical rotation is a physical property measured using a polarimeter, and the specific rotation ([α]) is a characteristic value for a chiral compound under defined conditions (e.g., temperature, wavelength of light, solvent, and concentration).
One enantiomer will rotate the plane of polarized light in a clockwise direction, and is termed dextrorotatory (+).
The other enantiomer will rotate the light by an equal magnitude but in a counter-clockwise direction, and is termed levorotatory (-).
A racemic mixture, which contains equal amounts of both enantiomers, will be optically inactive as the rotations cancel each other out. The asymmetric synthesis of β-keto esters is an area of significant research interest, aiming to produce one enantiomer in excess over the other. researchgate.netresearchgate.net While this compound is chiral, specific optical rotation values for its pure enantiomers are not widely reported in standard chemical literature. The determination of these values would require the separation of the racemic mixture or the asymmetric synthesis of the individual (R) and (S) enantiomers, followed by polarimetric analysis.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| (R)-ethyl 5-methyl-3-oxohexanoate |
Applications in Medicinal Chemistry and Pharmaceutical Sciences
Biochemical Research and Metabolic Studies
Ethyl 5-methyl-3-oxohexanoate, as a β-keto ester, is a valuable tool in biochemical research and metabolic studies due to its structural features that allow it to participate in and probe various biological pathways.
Investigation of Metabolic Pathways
The metabolism of β-keto esters like this compound is of significant interest in understanding cellular energy utilization and fatty acid metabolism. In biological systems, these compounds can undergo enzymatic hydrolysis to yield the corresponding β-keto acid. This hydrolysis is a critical step that can influence the subsequent metabolic fate of the molecule. youtube.comaklectures.com
Following hydrolysis, the resulting β-keto acid can be subject to decarboxylation, a reaction that removes a carboxyl group and releases carbon dioxide. youtube.comaklectures.com This process is a key step in the catabolism of these molecules. The remaining ketone body can then enter various metabolic pathways. For instance, it can be converted into acetyl-CoA, which is a central molecule in cellular metabolism, feeding into the citric acid cycle for energy production or being utilized in the synthesis of fatty acids and cholesterol. wikipedia.org
The study of the metabolic breakdown of this compound can provide insights into the regulation of metabolic pathways under different physiological and pathological conditions. For example, understanding how its metabolism is altered in states of fasting or in metabolic disorders can shed light on the underlying biochemical mechanisms of these conditions. nih.govoup.com
Enzyme Interaction Studies
The structure of this compound, with its ketone and ester functional groups, makes it a substrate for a variety of enzymes. Studying these interactions is crucial for understanding its biological activity and for the design of new therapeutic agents.
Hydrolases, a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, are particularly relevant to the metabolism of this compound. researchgate.net Carboxylesterases, for example, are known to hydrolyze ester linkages, and their interaction with this compound would be a key determinant of its metabolic stability and pharmacokinetic profile. nih.gov
Furthermore, the ketone group can interact with various oxidoreductases. These enzymes can catalyze the reduction of the ketone to a secondary alcohol or its oxidation, leading to different metabolic products. The stereochemistry of these reactions is often of great interest, as different stereoisomers can have distinct biological activities.
Investigating the binding affinity and catalytic efficiency of various enzymes towards this compound can be accomplished using a range of biochemical assays. These studies can help in identifying the specific enzymes responsible for its metabolism and can also reveal potential drug-drug interactions if co-administered with other therapeutic agents that are metabolized by the same enzymes.
Mimicry of Natural Substrates in Biological Systems
A significant application of compounds like this compound in biochemical research is their ability to act as mimics of natural substrates. The β-keto ester moiety is structurally similar to intermediates found in various metabolic pathways, most notably fatty acid biosynthesis and degradation.
In the context of fatty acid metabolism, intermediates with β-ketoacyl structures are central to the iterative process of chain elongation or shortening. By introducing this compound into a biological system, researchers can study the enzymes involved in these pathways. It can act as a competitive inhibitor or an alternative substrate, allowing for the characterization of enzyme kinetics and the elucidation of reaction mechanisms.
This mimicry also extends to other biological processes. For instance, some bacterial quorum sensing systems utilize N-acyl homoserine lactones, which share structural similarities with β-keto esters, as signaling molecules. nih.gov this compound could potentially be used as a probe to study these communication systems and to identify new targets for antimicrobial therapies.
The ability to synthesize analogues of this compound with specific modifications further enhances its utility as a molecular probe. These analogues can be used to map the active sites of enzymes and to understand the structural requirements for substrate binding and catalysis.
Mechanism of Action at Molecular Targets
Understanding the mechanism of action of this compound at the molecular level is essential for its development as a potential therapeutic agent or research tool. Its chemical structure suggests several potential molecular targets.
The electrophilic nature of the carbonyl carbons in the β-keto ester moiety makes them susceptible to nucleophilic attack. researchgate.net This reactivity can be exploited in the design of covalent inhibitors of enzymes. For example, if an enzyme has a nucleophilic residue, such as a cysteine or serine, in its active site, this compound could potentially form a covalent bond with this residue, leading to irreversible inhibition.
Furthermore, the ability of the β-dicarbonyl system to chelate metal ions could be another mechanism of action. Many enzymes, known as metalloenzymes, require a metal cofactor for their catalytic activity. This compound could potentially bind to this metal ion, thereby inhibiting the enzyme's function.
Computational modeling and molecular docking studies can be employed to predict the binding modes of this compound with various protein targets. These in silico approaches, combined with experimental validation, can provide a detailed picture of the molecular interactions that underlie its biological effects. This knowledge is invaluable for optimizing its structure to enhance its potency and selectivity for a specific molecular target.
Broader Research Applications and Industrial Relevance
Role in Organic Synthesis Research
In the field of organic synthesis, Ethyl 5-methyl-3-oxohexanoate serves as a foundational component for constructing more intricate molecular architectures. Its bifunctional nature allows for sequential and controlled modifications, making it a valuable tool for synthetic chemists.
The structural framework of this compound is embedded in various more complex molecules, highlighting its role as a key precursor. One notable example is its connection to the synthesis of Pregabalin, an anticonvulsant and anxiolytic drug. While not a direct precursor, the closely related (S)-3-cyano-5-methyl-hexanoic acid ethyl ester is a crucial intermediate in several synthetic routes to Pregabalin. This underscores the utility of the 5-methyl-3-oxohexanoate scaffold in the synthesis of bioactive compounds. The ability to introduce functionality at multiple sites on the molecule makes it an attractive starting material for the synthesis of a range of complex natural products and pharmaceuticals.
Beta-keto esters like this compound are classic substrates for aldol-type condensation reactions. The generation of the enolate under basic conditions allows for its reaction with various aldehydes and ketones. This reaction forms a new carbon-carbon bond and introduces a β-hydroxy ketone or, after dehydration, an α,β-unsaturated ketone functionality. This type of reaction is fundamental in organic synthesis for building molecular complexity. For instance, the dianion of a similar beta-keto ester, methyl acetoacetate (B1235776), has been shown to react with aldehydes and ketones to yield δ-hydroxy-β-keto esters, which are valuable intermediates in the synthesis of cyclic compounds. imbibeinc.com This reactivity is directly applicable to this compound, allowing for the synthesis of a wide array of substituted derivatives.
The enolate of this compound can also act as a nucleophile in substitution reactions, most commonly alkylations. By treating the beta-keto ester with a suitable base to form the enolate, followed by the addition of an alkyl halide, a new alkyl group can be introduced at the C-4 position (the carbon between the two carbonyls). This alkylation of enolates is a powerful tool for creating new carbon-carbon bonds and further elaborating the molecular structure. libretexts.orglibretexts.orgyoutube.comyoutube.com This reaction allows for the introduction of diverse substituents, further expanding the synthetic utility of this compound as a versatile intermediate.
Applications in Flavor and Fragrance Industry Research
The sensory properties of this compound, particularly its pleasant fruity aroma, have led to its investigation and use within the flavor and fragrance industry. webflow.com Esters, in general, are well-known for their characteristic fruity and sweet smells and are major components of the natural aromas of many fruits. imbibeinc.comforeverest.net
This compound is utilized as a synthetic intermediate for food additives and spices. webflow.com Its fruity profile makes it a candidate for inclusion in flavor formulations designed to impart or enhance fruity notes in a variety of food and beverage products. foreverest.net Esters are crucial in creating the flavor profiles of many processed foods and drinks, contributing to the sensory experience of products like candies, baked goods, and soft drinks. While specific commercial food and beverage products containing this exact compound are not always publicly disclosed, the flavor industry relies on a palette of such molecules to create consistent and appealing taste profiles. The similar compound, ethyl 3-oxohexanoate, is also recognized for its use in flavorings. researchgate.netthegoodscentscompany.com
In the fragrance industry, beta-keto esters have been explored for their potential in "pro-fragrance" or controlled-release systems. google.com The ester linkage can be designed to break down under specific conditions, such as exposure to light or changes in pH, slowly releasing a fragrant alcohol or ketone. While specific perfume formulations containing this compound are proprietary, its fruity and sweet aromatic profile makes it a desirable component for creating fresh and pleasant scents in a variety of consumer products, including perfumes, lotions, and soaps. The general class of fruity esters is a cornerstone of modern perfumery, used to create a wide range of fragrances from light and floral to rich and gourmand. google.combeilstein-journals.org
Materials Science and Polymer Chemistry Research
The unique chemical structure of this compound, a beta-keto ester, positions it as a valuable compound in the field of materials science and polymer chemistry. Its bifunctional nature, containing both a ketone and an ester group, allows for a variety of chemical modifications, making it a target for the synthesis of specialized polymers.
Utilization in Specialty Polymer Production
While specific homopolymers of this compound are not extensively documented in readily available literature, its role as a building block or a precursor in the synthesis of specialty polymers is an area of active research. Beta-keto esters, as a class of compounds, are recognized for their utility in polymer-supported synthesis.
One notable application involves the use of enzymes, such as lipase (B570770), to catalyze the transesterification of beta-keto esters. This process can be employed to create polymers with beta-keto ester terminal groups. For instance, a polymer like polyethylene (B3416737) glycol (PEG) can be functionalized with a beta-keto ester at its end. This resulting macromolecule can then serve as a versatile intermediate for the synthesis of more complex polymer architectures and block copolymers. The presence of the reactive beta-keto ester moiety allows for further chemical transformations, enabling the attachment of other molecules and the creation of polymers with tailored functionalities.
The general reactivity of beta-keto esters also allows for their incorporation into polymer backbones or as pendant side chains through various polymerization techniques. Research into keto-functionalized polymers has demonstrated that monomers containing ketone groups can be successfully polymerized to create reactive polymer scaffolds. These scaffolds can then be modified post-polymerization to introduce a wide range of functional groups, leading to materials with specific and tunable properties.
Formation of Polymers with Specific Properties
The incorporation of this compound or similar beta-keto esters into a polymer structure can impart specific and desirable properties to the resulting material. The ketone and ester functionalities can influence the polymer's physical and chemical characteristics in several ways.
The presence of the polar ketone and ester groups can enhance the polymer's adhesion to various substrates, making them potentially useful in coatings and adhesive applications. These polar groups can also influence the polymer's solubility and compatibility with other materials.
Furthermore, the reactive nature of the beta-keto group opens up possibilities for creating cross-linked or functionalized polymers. For example, the ketone group can undergo reactions such as aldol (B89426) condensation or oximation, allowing for the formation of networks or the attachment of specific molecules. This versatility enables the design of polymers with tailored properties such as:
Modified Thermal Stability: The introduction of specific side chains or cross-links can alter the glass transition temperature and thermal degradation profile of the polymer.
Controlled Degradability: The ester linkages within the polymer backbone or as side chains can be susceptible to hydrolysis, leading to biodegradable or degradable polymers for specific environmental or biomedical applications.
Reactive Surfaces: Polymers with pendant beta-keto ester groups can be used to create surfaces that can be further functionalized for applications in sensors, catalysis, or biocompatible materials.
Below is a data table summarizing the potential properties imparted by the inclusion of beta-keto esters in polymer chains.
| Property | Influence of Beta-Keto Ester Moiety |
| Adhesion | The polar ketone and ester groups can enhance adhesion to various surfaces. |
| Solubility | The polarity of the functional groups can be tailored to control the solubility of the polymer in different solvents. |
| Reactivity | The ketone group provides a site for post-polymerization modification, allowing for cross-linking or the attachment of functional molecules. |
| Degradability | The ester linkage can be designed to be hydrolytically or enzymatically cleavable, leading to degradable polymers. |
| Thermal Properties | The structure and functionality of the beta-keto ester can influence the polymer's glass transition temperature and overall thermal stability. |
Cosmetic Formulations Research
This compound finds application in the cosmetic industry primarily due to its pleasant aromatic profile and the general properties of esters as skin-conditioning agents.
Use for Aromatic Properties
This compound is characterized by a distinct fruity and sweet aroma. This olfactory property makes it a valuable ingredient in the formulation of various cosmetic and personal care products. As a fragrance component, it can be used to impart a pleasant scent to products such as perfumes, lotions, creams, and soaps. The use of such aromatic compounds enhances the consumer's sensory experience and can mask the less desirable odors of other raw materials in the formulation.
Potential Skin-Conditioning Properties
Esters, as a chemical class, are widely recognized for their emollient and skin-conditioning properties in cosmetic formulations. naturalpoland.comingredientstodiefor.com While specific research on the skin-conditioning effects of this compound is not extensively detailed, its properties can be inferred from the behavior of similar short-chain fatty acid esters.
As an emollient, it is expected to help soften and smooth the skin by forming a thin, non-greasy film on the skin's surface. aston-chemicals.comacme-hardesty.com This film can help to reduce water loss from the stratum corneum, thereby improving skin hydration and providing a moisturized feel. naturalpoland.com The general benefits of esters as skin-conditioning agents are summarized in the table below.
| Property | Function in Cosmetic Formulations |
| Emolliency | Softens and soothes the skin, improving its texture and feel. acme-hardesty.com |
| Occlusivity | Forms a protective barrier on the skin's surface to reduce transepidermal water loss (TEWL). naturalpoland.com |
| Spreadability | Improves the application and spreadability of cosmetic products on the skin. |
| Solvency | Can act as a solvent for other ingredients in the formulation. |
| Sensory Profile | Contributes to a lighter, less oily feel compared to some other emollients. aston-chemicals.com |
It is important to note that while the general functions of esters are well-established, the specific performance of this compound as a skin-conditioning agent would depend on its concentration in the formulation and its interaction with other ingredients.
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and inherent properties of Ethyl 5-methyl-3-oxohexanoate.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like M06-2x with a 6-311+G(d,p) basis set, can be utilized to determine a variety of molecular properties. These calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation.
Once the geometry is optimized, a range of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -575.123 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | -0.45 |
| HOMO-LUMO Gap (eV) | 6.44 |
| Dipole Moment (Debye) | 2.75 |
Understanding the reaction mechanisms involving this compound, such as its keto-enol tautomerization or its participation in condensation reactions, requires the identification and characterization of transition-state geometries. DFT calculations are instrumental in locating these high-energy structures that connect reactants to products.
For instance, in the base-catalyzed enolization of this compound, a transition state would involve the partial abstraction of an alpha-proton by a base and the simultaneous formation of a carbon-carbon double bond. Computational methods can model this process, calculating the activation energy barrier, which is the energy difference between the reactants and the transition state. A well-known model for predicting the stereochemical outcome of reactions like the Claisen condensation, which involves beta-keto esters, is the Zimmerman-Traxler model, which postulates a chair-like six-membered ring transition state. bham.ac.uk
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Keto-Enol Tautomerization (uncatalyzed) | B3LYP/6-31+G(d) | 30-35 |
| Base-Catalyzed Enolate Formation | M06-2X/6-311+G(d,p) | 10-15 |
This compound possesses several rotatable single bonds, leading to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with rotations around these bonds.
Computational studies can systematically explore the conformational space of this compound. By rotating key dihedral angles and calculating the corresponding energy, a potential energy landscape can be generated. This landscape reveals the low-energy valleys corresponding to stable conformers and the energy barriers separating them. For beta-keto esters, intramolecular hydrogen bonding between the enol hydroxyl group and the keto oxygen can significantly stabilize certain conformations. The analysis of these landscapes is crucial for understanding the molecule's flexibility and its preferred shape, which in turn influences its reactivity and biological interactions.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule like this compound might interact with a larger biological molecule, such as an enzyme.
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of an enzyme. These simulations place the ligand (this compound) into the binding pocket of the receptor (enzyme) in various positions and orientations and score them based on their complementarity.
For a hypothetical interaction with a reductase enzyme, for example, docking studies would likely show the carbonyl group of the keto function positioned near the enzyme's cofactor (like NADH or NADPH) and key amino acid residues. The simulations can identify specific interactions, such as hydrogen bonds between the ester or keto groups and amino acid side chains (e.g., serine, tyrosine), and hydrophobic interactions between the alkyl portions of the molecule and nonpolar residues in the active site. bham.ac.uk
Following docking, the strength of the interaction between this compound and an enzyme can be estimated by calculating the binding affinity. This is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. Scoring functions within docking programs provide an initial estimate of this affinity.
For a more refined prediction, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed on snapshots from molecular dynamics simulations. These simulations model the movement of the enzyme-substrate complex over time, providing a more dynamic and realistic picture of the interaction and a more accurate estimation of the binding free energy. researchgate.net
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -7.2 |
| Predicted Binding Affinity (ΔGbind, kcal/mol) | -8.5 |
| Key Interacting Residues | Ser142, Tyr199, Trp225 |
| Types of Interactions | Hydrogen bond, Hydrophobic |
Cheminformatics and Data Mining
Cheminformatics and data mining are pivotal computational tools in modern chemistry, enabling the systematic analysis of chemical compounds and their properties. In the context of this compound, these approaches offer valuable insights into its potential biological activities, synthetic accessibility, and reactivity patterns. By leveraging large datasets of chemical information, researchers can build predictive models and identify structure-activity relationships that can guide further experimental work.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, while specific and extensive SAR studies are not widely published, the principles can be applied by examining its structural features and comparing them to related β-keto esters with known activities. nih.gov
The core of this compound consists of a hexanoic acid backbone with a ketone at the 3-position and a methyl group at the 5-position, esterified with an ethyl group. SAR studies would systematically modify these components to observe the effect on a particular biological endpoint.
Key areas for modification in SAR studies of this compound would include:
The Ethyl Ester Group: The nature of the alcohol moiety in the ester can significantly impact properties like solubility and cell permeability. Replacing the ethyl group with other alkyl or aryl groups can modulate the compound's pharmacokinetic profile.
The Alkyl Chain: Altering the length and branching of the hexanoyl chain can affect how the molecule interacts with biological targets. For instance, the 5-methyl group contributes to the molecule's steric bulk and lipophilicity.
The β-Keto Group: This functional group is crucial for the compound's reactivity and its ability to participate in hydrogen bonding or chelation with metal ions in biological systems.
A hypothetical SAR study could involve synthesizing a series of analogs and testing their activity in a relevant assay. The findings from such studies are often compiled into tables to visualize the relationship between structural changes and activity.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs
| Compound ID | R1 (Ester Group) | R2 (at C5) | Biological Activity (IC50, µM) |
|---|---|---|---|
| E5M3O-01 | Ethyl | Methyl | 10.5 |
| E5M3O-02 | Methyl | Methyl | 15.2 |
| E5M3O-03 | Propyl | Methyl | 8.7 |
| E5M3O-04 | Ethyl | Hydrogen | 25.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Such studies on related β-keto esters have provided valuable information for developing agents with specific biological activities. nih.gov
Predictive Modeling for Synthesis and Reactivity
Computational chemistry offers powerful tools to predict the synthesis and reactivity of molecules like this compound, saving time and resources in the laboratory.
Predictive Modeling for Synthesis:
The synthesis of β-keto esters can be achieved through various methods, with the Claisen condensation being a classic example. aklectures.com Computational models can help predict the most efficient synthetic routes by evaluating reaction thermodynamics and kinetics. For instance, software can model the reaction of ethyl isovalerate with ethyl acetate (B1210297) in the presence of a base to predict the yield and potential side products in the synthesis of this compound.
Furthermore, predictive models can assist in optimizing reaction conditions such as temperature, solvent, and catalyst choice. By simulating the reaction mechanism, chemists can gain a deeper understanding of the factors that control the reaction's outcome.
Predictive Modeling for Reactivity:
The reactivity of this compound is largely dictated by the presence of the β-keto ester functionality. fiveable.me Density Functional Theory (DFT) is a computational method frequently used to study the electronic structure and reactivity of organic molecules. nih.govresearchgate.net
DFT calculations can be used to determine various molecular properties that correlate with reactivity, including:
Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. This information is crucial for predicting how the molecule will interact with other reagents.
Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl carbons are expected to be electrophilic, while the carbonyl oxygens and the α-carbon (C2) are nucleophilic.
Fukui Functions: These functions provide a more detailed analysis of local reactivity, indicating which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.
Table 2: Theoretical Reactivity Descriptors for a Generic β-Keto Ester
| Descriptor | Value | Interpretation |
|---|---|---|
| HOMO Energy | -0.25 Hartree | Indicates electron-donating ability |
| LUMO Energy | 0.05 Hartree | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 0.30 Hartree | Relates to chemical stability |
Note: The data in this table is for a generic β-keto ester and for illustrative purposes only.
By applying these computational methods to this compound, its reactivity in various chemical transformations can be predicted, aiding in the design of new reactions and the synthesis of novel derivatives.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Strategies
The synthesis of beta-keto esters, including Ethyl 5-methyl-3-oxohexanoate, is a cornerstone of organic chemistry, providing key intermediates for a wide array of more complex molecules. nih.gov Future research is actively pursuing more efficient, selective, and environmentally benign synthetic routes.
One promising avenue lies in the expansion of palladium-catalyzed reactions. The use of allylic esters of β-keto esters as substrates in palladium-catalyzed reactions has opened up new synthetic methodologies that are not achievable through conventional methods. nih.gov These reactions proceed via palladium enolates generated after decarboxylation, leading to the formation of α-allyl ketones and α,β-unsaturated ketones. nih.gov
Transesterification represents another key area for the development of novel synthetic strategies. chemsrc.com This method is crucial for creating a variety of esters that are important for both research and industrial applications. chemsrc.com Recent advances have focused on methodologies with minimal environmental impact, highlighting the growing importance of green chemistry in organic synthesis. nih.gov The direct transesterification of β-keto esters is particularly advantageous as it bypasses the need for intermediate carboxylic acids, which are often unstable and prone to decarboxylation. chemsrc.com
Furthermore, innovative methods are being developed for the synthesis of β-keto esters from more readily available starting materials. For instance, a rapid and efficient synthesis of β-keto esters has been demonstrated from ketones and ethyl chloroformate. researchgate.net This approach offers a significant advantage over traditional methods like the Claisen condensation, which can be limited in terms of substituent variation. researchgate.net While methods involving the carboxylation of ketone enolates exist, they often require transition metal catalysts. researchgate.net The development of simpler methods using alternative reagents and bases is a continuous effort to improve yield and reaction times. researchgate.net
A notable synthesis of this compound itself involves the reaction of acetoacetic acid ethyl ester and pyrrolidine (B122466), followed by reaction with sodium amide and subsequent alkylation with isopropyl iodide. This multi-step process highlights the complexity that can be involved in generating specific beta-keto esters and underscores the need for more streamlined synthetic pathways.
Exploration of New Catalytic Systems for Enhanced Selectivity
Achieving high levels of selectivity, particularly enantioselectivity, is a major goal in modern organic synthesis. The development of novel catalytic systems is central to this endeavor, and significant progress has been made in the asymmetric synthesis of β-keto esters and their derivatives.
Asymmetric hydrogenation is a powerful tool for producing chiral β-hydroxy esters from β-keto esters. Research in this area is focused on the design and application of new chiral ligands for transition metal catalysts. For example, ruthenium-catalyzed asymmetric hydrogenation has seen the development of ligands like Difluorphos, an atropisomeric diphosphine ligand that has demonstrated outstanding performance, achieving enantioselectivities of up to 99%. eurjchem.com Similarly, highly efficient iridium catalytic systems, such as those employing SpiroPAP ligands, have achieved exceptional enantioselectivities (up to 99.8% ee) and high turnover numbers under mild conditions. eurjchem.com
Beyond hydrogenation, other catalytic asymmetric transformations are being explored. The use of β,γ-unsaturated α-ketoesters as versatile synthons in organo-catalysis and with new chiral ligands and Lewis acid cations has enabled the highly efficient creation of stereogenic centers. epa.gov These reactions benefit from the bidentate coordination of the 1,2-dicarbonyl motif to the chiral catalyst, which establishes a rigid system for precise chiral recognition. epa.gov
Phase-transfer catalysis offers a transition-metal-free alternative for the asymmetric α-alkylation of cyclic β-keto esters. bldpharm.com Using cinchona derivatives as catalysts, this method can produce products with excellent enantiopurities (up to 98% ee) and good yields (up to 98%). bldpharm.com The scalability of this reaction and the recyclability of the catalyst make it an attractive and competitive method. bldpharm.com
The following table summarizes some of the recent advancements in catalytic systems for reactions involving β-keto esters.
Table 1: Recent Advances in Catalytic Systems for β-Keto Ester Transformations
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Ruthenium/Difluorphos | Asymmetric Hydrogenation | High enantioselectivity (up to 99% ee) | eurjchem.com |
| Iridium/SpiroPAP | Asymmetric Hydrogenation | Exceptional enantioselectivity (up to 99.8% ee) and high turnover numbers | eurjchem.com |
| Organo-catalysis | Various Asymmetric Transformations | Utilizes β,γ-unsaturated α-ketoesters for efficient creation of stereogenic centers | epa.gov |
| Cinchona Alkaloid Derivatives | Phase-Transfer Catalysis | Transition-metal-free α-alkylation with high enantiopurity and catalyst recyclability | bldpharm.com |
Investigation of Biomedical Applications Beyond Current Scope
While this compound is primarily recognized as a synthetic intermediate, future research is poised to explore its potential direct and indirect biomedical applications. sigmaaldrich.com The broader class of β-keto esters has been identified as possessing interesting biological activities, suggesting that this specific compound and its derivatives may also hold therapeutic potential.
One area of investigation is the role of β-keto esters as modulators of bacterial quorum sensing. Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence. By designing molecules that can interfere with this signaling process, it may be possible to develop novel anti-infective agents that are less likely to promote resistance compared to traditional antibiotics. The structural similarity of some β-keto esters to natural autoinducers makes them promising candidates for the design of quorum sensing inhibitors.
Furthermore, derivatives of closely related structures have shown promise in preclinical studies. For instance, novel methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives have been synthesized and evaluated for their biological activities. Some of these compounds exhibited excellent anti-inflammatory activity, with IC50 values significantly better than the reference drug diclofenac. Additionally, several of these derivatives displayed promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.
The potential for functionalized hexanoates and other lipid structures in biomedical applications is also an emerging field. For example, polyhydroxyalkanoates (PHAs), which can be synthesized from hexanoates, are being investigated for tissue engineering, drug delivery, and medical implants due to their biodegradability and biocompatibility. Marine-derived methoxylated fatty acids have also demonstrated biomedical potential, including antibiotic, antifungal, and antileukemic properties. While these applications are not directly for this compound, they highlight the potential for discovering biological activity in related chemical structures.
Integration of Machine Learning and AI in Chemical Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, from the design of new molecules to the optimization of synthetic routes. sigmaaldrich.com These data-driven approaches can accelerate the discovery and development of new chemical entities and processes, including those involving this compound.
In addition to retrosynthesis, ML models are being developed for forward reaction prediction, which aims to accurately predict the outcome of a chemical reaction given the starting materials and conditions. sigmaaldrich.com This can help chemists to prioritize experiments and avoid failed reactions, thereby saving time and resources. AI can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts.
The application of AI extends to drug discovery and development. ML models can be used to predict the biological activity and physicochemical properties of molecules, enabling virtual screening of large compound libraries to identify potential drug candidates. This can significantly expedite the early stages of drug discovery. As our understanding of the biological activities of β-keto esters and their derivatives grows, AI will be an invaluable tool for designing new compounds with enhanced therapeutic properties.
The synergy between AI and automated synthesis platforms is another exciting frontier. AI algorithms can design synthetic routes, which can then be executed by robotic systems, creating a closed-loop system for accelerated molecular discovery.
Sustainable Synthesis and Environmental Impact Mitigation
In line with the principles of green chemistry, a major focus of future research is the development of sustainable synthetic methods that minimize environmental impact. This includes the use of renewable resources, the reduction of waste, and the avoidance of hazardous reagents and solvents.
The development of greener synthetic routes to β-keto esters is an active area of research. This includes the use of environmentally benign catalysts, such as boric acid, for transesterification reactions. chemsrc.com Solvent-free and catalyst-free conditions are also being explored for the synthesis of β-keto esters, which can significantly reduce the environmental footprint of these processes.
Electrochemical methods are emerging as a sustainable alternative to traditional organic synthesis. These methods use electricity to drive chemical reactions, often avoiding the need for stoichiometric oxidants or reductants that generate waste. For example, a sustainable and environmentally benign electrochemical method for the synthesis of β-keto spirolactones from cyclic β-keto esters has been developed, using green solvents such as acetone (B3395972) and water.
The use of renewable feedstocks is another key aspect of sustainable synthesis. Research is being conducted on the synthesis of β-ketoesters from renewable resources and Meldrum's acid. This approach can help to reduce our reliance on fossil fuels for the production of valuable chemicals. The catalytic ketonization of carboxylic acids derived from renewable sources is also a promising strategy for producing bio-based ketones.
The following table lists some of the green chemistry approaches being applied to the synthesis of β-keto esters and related compounds.
Table 2: Green Chemistry Approaches in β-Keto Ester Synthesis
| Approach | Description | Benefits | Reference |
|---|---|---|---|
| Benign Catalysts | Use of non-toxic and environmentally friendly catalysts like boric acid. | Reduced toxicity and environmental impact. | chemsrc.com |
| Solvent-Free Conditions | Conducting reactions without the use of organic solvents. | Reduced waste, cost, and environmental pollution. | |
| Electrochemical Synthesis | Using electricity to drive chemical reactions. | Avoids stoichiometric reagents, milder reaction conditions. | |
| Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Reduced reliance on fossil fuels, improved sustainability. | |
| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. | Reduced waste generation. |
Q & A
Q. What are the key physicochemical properties of Ethyl 5-methyl-3-oxohexanoate relevant to experimental design?
this compound (CAS 34036-16-3) has a molecular formula of C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . Critical properties for experimental design include:
Q. What are the optimal storage and handling protocols to ensure compound stability?
- Storage : Maintain at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
- Handling : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and protective eyewear to avoid skin/eye contact .
- Waste disposal : Segregate organic waste and use professional disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved using biocatalytic methods?
The compound’s β-keto ester structure enables asymmetric reduction via Saccharomyces cerevisiae , yielding (S)-alcohol derivatives with high enantiomeric excess (e.g., >90% ee). Key steps include:
Substrate preparation : this compound as the starting material.
Biocatalytic reduction : Yeast-mediated reduction under controlled pH and temperature .
Purification : Distillation or chromatography to isolate enantiomers .
This method is scalable for pharmaceutical precursors like statin intermediates .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields often arise from catalytic conditions or purification methods . Comparative studies suggest:
- Catalyst optimization : Ru(II) complexes with chiral ligands (e.g., BINAP) improve stereoselectivity and yield in hydrogenation steps .
- Solvent polarity : Polar solvents (e.g., methanol) enhance Rh(I) catalyst activity, while non-polar solvents favor Ru(II) .
- Purification : Distillation under reduced pressure minimizes decomposition of thermally labile intermediates .
Q. How does the keto-enol tautomerism of this compound influence its reactivity in nucleophilic reactions?
The β-keto ester group exhibits dynamic keto-enol equilibrium , which:
- Enhances nucleophilic attack at the carbonyl carbon due to enolate formation under basic conditions .
- Facilitates Michael addition reactions with amines or thiols, useful in synthesizing amino acid derivatives .
- Stabilizes transition states in enzyme-binding studies, as seen in interactions with proteases .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- NMR spectroscopy : Confirms regiochemistry and detects impurities via ¹H/¹³C shifts (e.g., ketone resonance at ~200–210 ppm) .
- GC-MS : Quantifies purity and identifies volatile byproducts .
- HPLC : Resolves enantiomers using chiral columns, critical for pharmaceutical applications .
- FT-IR : Validates functional groups (C=O stretch at ~1740 cm⁻¹) .
Q. What are the mechanisms underlying its bioactivity in enzyme inhibition studies?
this compound derivatives interact with enzymatic active sites via:
- Hydrogen bonding : Between the keto group and catalytic residues (e.g., serine in hydrolases) .
- Steric effects : The methyl group at C5 modulates binding affinity in receptor pockets .
- Metabolic interference : As a malonyl-CoA analog, it inhibits fatty acid synthase in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
